

# Measuring AMG 925-Induced Apoptosis with Annexin V: Application Notes and Protocols

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## Compound of Interest

Compound Name: AMG 925

Cat. No.: B612021

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## Introduction

**AMG 925** is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2] It has shown significant promise in preclinical studies for the treatment of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations.[3][4] **AMG 925** exerts its anti-leukemic effects by inducing cell cycle arrest and, critically, apoptosis.[2][3]

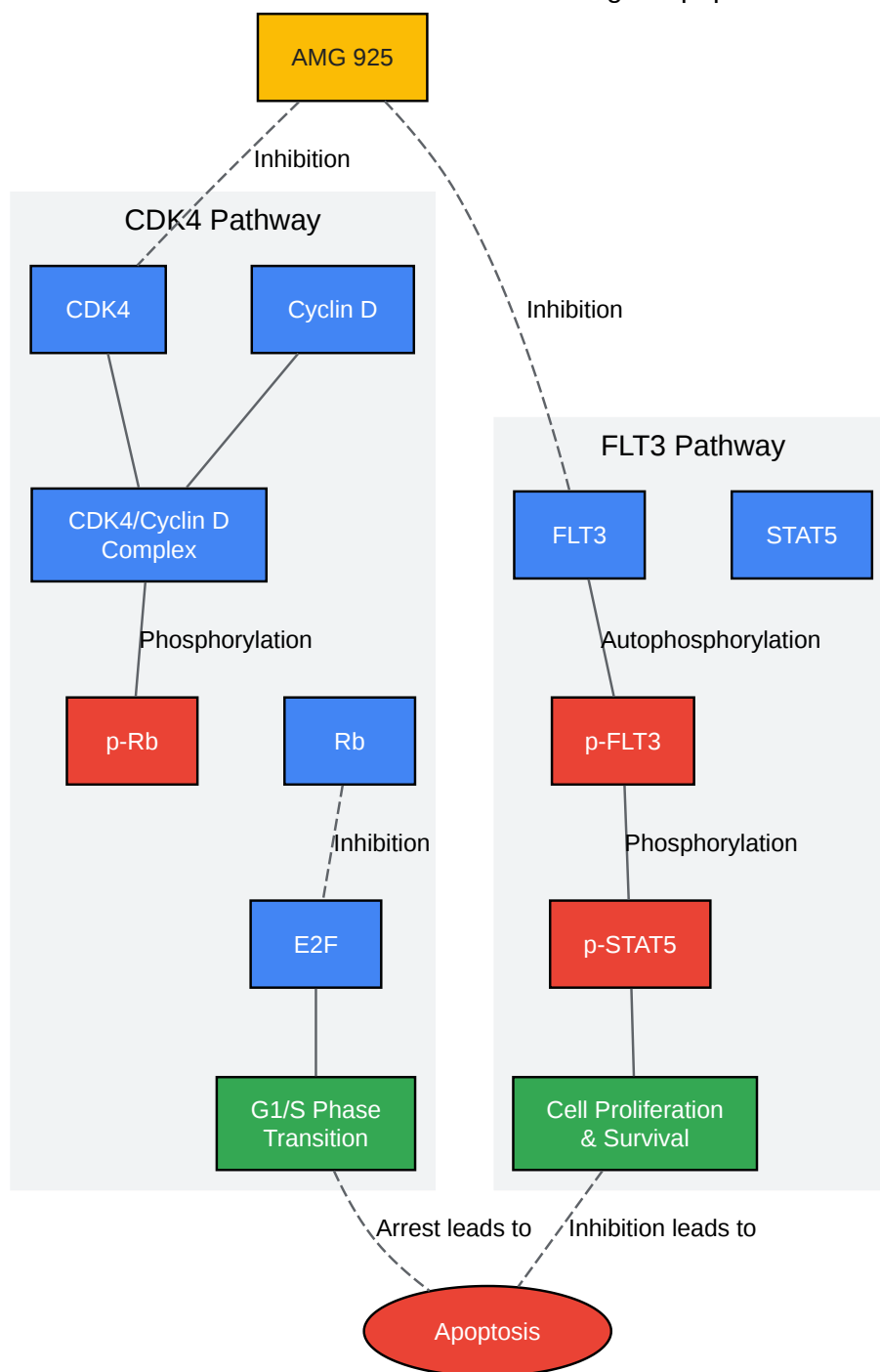
A cornerstone for evaluating the pro-apoptotic efficacy of therapeutic compounds like **AMG 925** is the Annexin V assay.[5] This method provides a reliable and quantitative measure of one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to detect apoptotic cells via flow cytometry.[5][6] Concomitant staining with a non-vital dye such as Propidium Iodide (PI) or SYTOX Green allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

These application notes provide a detailed protocol for utilizing an Annexin V-based assay to measure apoptosis induced by **AMG 925** in cancer cell lines. The included data and methodologies are based on preclinical evaluations of **AMG 925**, offering a framework for researchers to assess its apoptotic activity.

## Signaling Pathways of AMG 925-Induced Apoptosis

**AMG 925's** dual-inhibitory action on FLT3 and CDK4 triggers a cascade of events culminating in apoptosis. The inhibition of FLT3 blocks downstream signaling pathways, including the phosphorylation of STAT5, which is crucial for the proliferation and survival of FLT3-dependent AML cells.[2][4] Simultaneously, inhibition of CDK4 leads to the dephosphorylation of the retinoblastoma protein (Rb), resulting in a G1 phase cell cycle arrest.[2][4] This two-pronged attack disrupts key cellular processes, ultimately leading to the initiation of the apoptotic program.

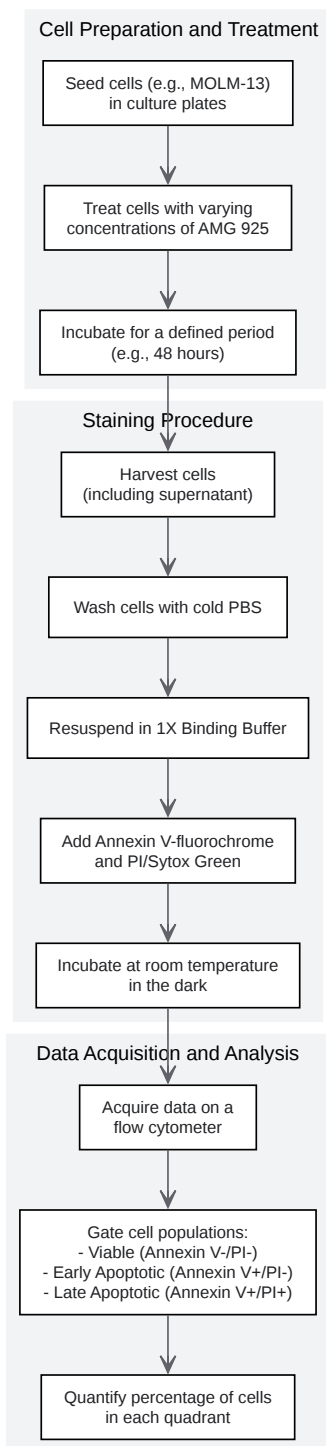
## AMG 925 Mechanism of Action Leading to Apoptosis

[Click to download full resolution via product page](#)Caption: **AMG 925** signaling pathway leading to apoptosis.

## Experimental Workflow for Measuring AMG 925-Induced Apoptosis

The following diagram outlines the key steps for assessing apoptosis in cell cultures treated with **AMG 925** using Annexin V and a viability dye, followed by flow cytometry analysis.

## Experimental Workflow for Annexin V Apoptosis Assay

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Caption: Workflow for Annexin V apoptosis assay.

## Quantitative Data Summary

The following tables summarize the dose-dependent induction of apoptosis by **AMG 925** in the FLT3-ITD positive AML cell line MOLM-13 after 48 hours of treatment. Data is representative of preclinical findings.<sup>[2]</sup>

Table 1: Apoptosis in MOLM-13 Cells Treated with **AMG 925**

AMG 925 Concentration (μM)	% Apoptotic Cells (Annexin V+)
0 (Vehicle Control)	~5%
0.01	~15%
0.1	~40%
1	~70%

Table 2: Cell Population Distribution in MOLM-13 Cells Treated with **AMG 925** (Representative Data)

AMG 925 Concentration (μM)	% Viable (Annexin V- / PI-)	% Early Apoptotic (Annexin V+ / PI-)	% Late Apoptotic/Necrotic (Annexin V+ / PI+)
0 (Vehicle Control)	>90%	<5%	<5%
0.1	~60%	~25%	~15%

## Detailed Experimental Protocols

### Materials and Reagents

- Cell Lines: MOLM-13 (FLT3-ITD positive) or other relevant cancer cell lines.
- AMG 925**: Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.

- Annexin V Apoptosis Detection Kit: Containing Annexin V conjugated to a fluorochrome (e.g., FITC, APC), Propidium Iodide (PI) or another viability dye (e.g., SYTOX Green), and 10X Binding Buffer.
- Phosphate-Buffered Saline (PBS): Cold, sterile.
- Cell Culture Medium: Appropriate for the cell line being used.
- Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorochromes.

## Protocol: Induction of Apoptosis with AMG 925

- Cell Seeding: Seed MOLM-13 cells at a density of  $0.5 \times 10^6$  cells/mL in a 6-well plate.
- Drug Treatment: Prepare serial dilutions of **AMG 925** in complete cell culture medium. Add the desired final concentrations of **AMG 925** to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest **AMG 925** treatment.
- Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.<sup>[2]</sup>

## Protocol: Annexin V and PI Staining for Flow Cytometry

- Cell Harvesting: After the 48-hour incubation, carefully collect the cells, including the supernatant which may contain apoptotic bodies and detached cells, into 15 mL conical tubes.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1-2 mL of cold PBS. Repeat the centrifugation and washing step.
- Staining Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
- Cell Resuspension: Gently resuspend the cell pellet in 100 µL of 1X Binding Buffer.
- Staining: Add 5 µL of Annexin V-fluorochrome conjugate and 5 µL of PI (or SYTOX Green) to the cell suspension.

- Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]
- Dilution: After incubation, add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use unstained and single-stained controls to set up compensation and gates.[7]
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

## Conclusion

The Annexin V assay is an indispensable tool for quantifying the apoptotic effects of novel therapeutic agents like **AMG 925**. By following the detailed protocols and understanding the underlying signaling pathways, researchers can effectively characterize the pro-apoptotic activity of this dual FLT3/CDK4 inhibitor. The provided data serves as a benchmark for expected outcomes in relevant AML cell models, aiding in the preclinical development and evaluation of **AMG 925** and similar targeted therapies.

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